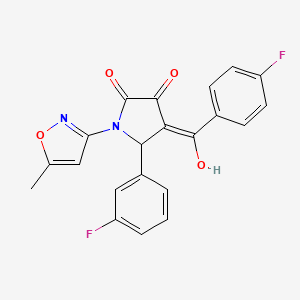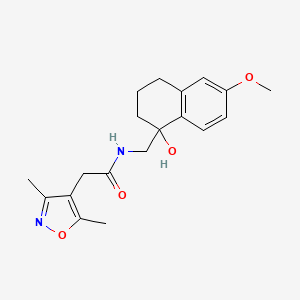![molecular formula C8H13Cl2N3 B2666033 8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride CAS No. 2089258-22-8](/img/structure/B2666033.png)
8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 2089258-22-8 . It has a molecular weight of 222.12 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is available, which provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization Pyrimidines, including structures similar to 8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride, have been extensively studied for their wide range of biological activities, such as anti-inflammatory, anticancer, and anti-allergic effects. A method for synthesizing substituted tetrahydropyrimidine derivatives, which could be related to the compound , involves the reaction of urea and bis(methylthio)methylenemalononitrile, showing potential for anti-inflammatory applications (Gondkar, Deshmukh, & Chaudhari, 2013).
Anti-inflammatory and Anticancer Properties Research has revealed that pyrimidines possess significant anti-inflammatory effects by inhibiting key inflammatory mediators, suggesting a potential therapeutic application for compounds like this compound in treating inflammation-related disorders (Rashid et al., 2021). Furthermore, pyrimidines in various scaffolds, including fused structures, have demonstrated anticancer activities through diverse mechanisms, highlighting their potential as lead compounds for anticancer drug development (Kaur et al., 2014).
Catalysis and Synthetic Applications The development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds indicates the compound's importance in medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. This research direction can provide insights into the synthesis and potential applications of compounds like this compound in drug development (Parmar, Vala, & Patel, 2023).
Medicinal Perspectives Pyrimidine derivatives are recognized for their wide range of pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, and anti-inflammatory effects, making them a promising scaffold for the development of new biologically active compounds. This broad pharmacological profile supports the exploration of this compound for various therapeutic applications (Chiriapkin, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
8-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-6-2-9-3-7-4-10-5-11-8(6)7;;/h4-6,9H,2-3H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNUIELRZUSLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CN=CN=C12.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2665950.png)
![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2665952.png)
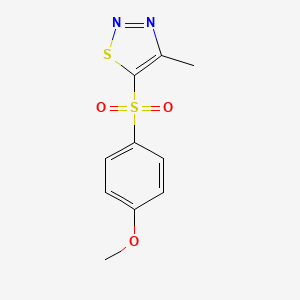
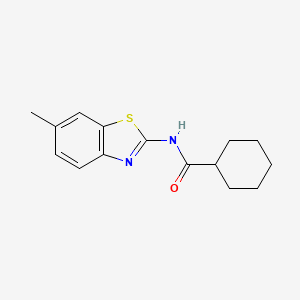
![3-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2665963.png)
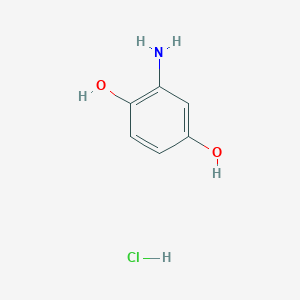
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2665966.png)
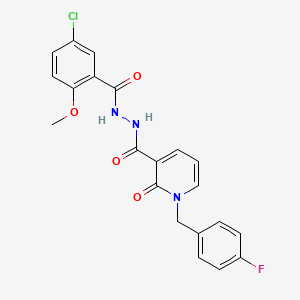
![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2665968.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2665969.png)
![Ethyl 2-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2665970.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2665971.png)
